N,N-Dibutyl-1H-benzotriazole-1-methylamine

Metal deactivator Base number Nitrogen content

N,N-Dibutyl-1H-benzotriazole-1-methylamine (CAS 15497-45-7, molecular formula C15H24N4, molecular weight 260.38 g/mol) is a benzotriazole-derived Mannich base synthesized via condensation of benzotriazole, formaldehyde, and di-n-butylamine. The compound is industrially marketed as metal deactivator T551 (also designated KHC-551 or TH-551) and is classified as a benzotriazole-type metal passivator.

Molecular Formula C15H24N4
Molecular Weight 260.38 g/mol
CAS No. 15497-45-7
Cat. No. B093604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibutyl-1H-benzotriazole-1-methylamine
CAS15497-45-7
Molecular FormulaC15H24N4
Molecular Weight260.38 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CN1C2=CC=CC=C2N=N1
InChIInChI=1S/C15H24N4/c1-3-5-11-18(12-6-4-2)13-19-15-10-8-7-9-14(15)16-17-19/h7-10H,3-6,11-13H2,1-2H3
InChIKeyCODGFEFCDWSFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibutyl-1H-benzotriazole-1-methylamine (CAS 15497-45-7): Benzotriazole-Derived Mannich Base Metal Deactivator for Lubricant and Fuel Applications


N,N-Dibutyl-1H-benzotriazole-1-methylamine (CAS 15497-45-7, molecular formula C15H24N4, molecular weight 260.38 g/mol) is a benzotriazole-derived Mannich base synthesized via condensation of benzotriazole, formaldehyde, and di-n-butylamine [1]. The compound is industrially marketed as metal deactivator T551 (also designated KHC-551 or TH-551) and is classified as a benzotriazole-type metal passivator. Its structure features a benzotriazole ring N1-substituted with a dibutylaminomethyl group, conferring liquid physical form, high oil solubility, and strong metal-chelating capability . The compound is primarily used as a lubricant and fuel additive at typical dosages of 0.03%–0.1% to suppress metal-catalyzed oxidation and inhibit copper corrosion in turbine oils, transformer oils, industrial gear oils, hydraulic fluids, and circulation oils [2].

Why Benzotriazole Derivatives Cannot Be Interchanged: Structural Determinants of T551 Performance Differentiation


Benzotriazole-based metal deactivators exhibit wide performance divergence driven by three structural variables: the N1-substituent chain length (dibutyl vs. bis(2-ethylhexyl)), the presence or absence of a methyl group on the aromatic ring (benzotriazole vs. tolyltriazole core), and the Mannich bridge architecture [1]. T551's short-chain dibutyl substitution (C4) yields a calculated nitrogen content of approximately 21.5% by mass, substantially higher than the ~14.6% nitrogen of the bis(2-ethylhexyl)-substituted tolyltriazole analog Irgamet 39 . This nitrogen density difference directly impacts base number (T551: 210–230 mgKOH/g), surface chelation stoichiometry, and synergistic efficiency with phenolic antioxidants. Furthermore, T551 retains the unsubstituted benzotriazole ring, whereas Irgamet 39 incorporates a methyltolyltriazole core that alters electronic properties and FDA regulatory status . Practically, T551's high alkalinity precludes co-formulation with ZDDP or acidic additives—a constraint not identically applicable to all benzotriazole derivatives—making substitution without reformulation a tangible risk for precipitation and performance failure [1].

Quantitative Differentiation Evidence: N,N-Dibutyl-1H-benzotriazole-1-methylamine (T551) vs. Closest Analogs


Base Number and Nitrogen Density: T551 vs. Irgamet 39 (BASF Tolyltriazole Derivative)

T551 exhibits a base number of 218 mgKOH/g (Sinopec RIPP measured value) within the specification range of 210–230 mgKOH/g, reflecting its high nitrogen density of approximately 21.5% (4 nitrogen atoms per 260.38 g/mol molecular weight) [1][2]. In contrast, the tolyltriazole-derived Irgamet 39 (CAS 80584-90-3, C24H42N4, MW ~386.6) contains 14.6% nitrogen by weight and does not publish a base number specification in its technical datasheet [3]. The approximately 1.47-fold higher nitrogen density of T551 translates to more Lewis-base sites per unit mass available for metal surface coordination and metal ion chelation.

Metal deactivator Base number Nitrogen content Lubricant additive

Transformer Oil Dielectric Performance: Quantified Improvement in Dielectric Loss and Volume Resistivity

In a controlled study using ASTM D1275B corrosive sulfur test methodology, the addition of T551 metal passivator to transformer oil reduced the dielectric loss factor (tan δ) from 0.21% to 0.08% and simultaneously increased the volume resistivity from 5.97×10¹² Ω·cm to 7.05×10¹² Ω·cm [1]. TOF-SIMS surface analysis confirmed that T551 forms a benzotriazole-copper coordination compound protective film on the copper surface, with the alkyl branch chain cleaving from the benzotriazole ring nitrogen during the chelation process [1]. This dielectric improvement is critical for transformer oil applications where even small increases in dielectric loss can accelerate insulation aging and increase the risk of dielectric breakdown.

Transformer oil Dielectric loss Volume resistivity Copper passivation

Oil Solubility and Physical Form: Liquid T551 vs. Solid Benzotriazole (BTA) Parent Compound

Unmodified 1H-benzotriazole (BTA, CAS 95-14-7) is a crystalline solid with a melting point of 94–99°C and limited solubility in mineral oil, often requiring co-solvents or elevated temperatures for incorporation into lubricant formulations . In contrast, T551 is a brown transparent liquid at ambient temperature with a kinematic viscosity of 11.56 mm²/s at 50°C, enabling direct pump-and-blend incorporation into base oils without auxiliary solubilizing agents [1]. The Mannich derivatization with dibutylamine and formaldehyde converts the solid BTA into an oil-miscible liquid while retaining the benzotriazole metal-binding pharmacophore [2]. This physical form difference eliminates the need for heated blending equipment and reduces the risk of BTA crystallization during cold-temperature storage or operation.

Oil solubility Benzotriazole Mannich base Lubricant formulation

Synergistic Antioxidant Dosage Reduction: T551 + T501 (BHT) Co-Formulation Efficiency

Multiple product technical datasheets and industry sources consistently report that when T551 is used in combination with the primary phenolic antioxidant T501 (2,6-di-tert-butyl-4-methylphenol, BHT), the dosage of the primary antioxidant can be reduced by 30%–40% while maintaining equivalent or superior oxidation stability . T551's own recommended treat rate is 0.03%–0.05% in the finished lubricant [1]. This synergistic effect is attributed to T551's high nitrogen content (~21.5%) and strong basicity (base number 210–230 mgKOH/g), which enables it to neutralize acidic oxidation byproducts and deactivate dissolved metal ions that would otherwise catalytically decompose the primary antioxidant [2]. The oxidation induction period of T551 itself, measured by SH/T 0193 rotary bomb oxidation test, reaches 138 minutes (Sinopec RIPP measured value), substantially exceeding the ≥90-minute specification minimum [1].

Synergistic antioxidant T501 BHT Dosage reduction Lubricant oxidation stability

Metal Passivation Efficiency in Endothermic Hydrocarbon Fuel: Head-to-Head Particle Size Comparison of T551, T561, and T1201

In a direct comparative study of three metal passivators in endothermic hydrocarbon fuel, the average particle size of degradation products at the optimal dosage of 2.5 ppm was measured as 209.4 nm for T551 (benzotriazole derivative), 194.3 nm for T561 (thiadiazole derivative), and 259.1 nm for T1201 (N,N'-disalicylidene-1,2-propanediamine) [1]. All three passivators met JFTOT (Jet Fuel Thermal Oxidation Test) tube rating and pressure differential requirements at this dosage. T551's performance was intermediate between T561 (best) and T1201 (worst) in terms of particle size control, while showing comparable efficacy to T1201 in overall metal inhibition. The study also confirmed that none of the three passivators affected fuel density, and viscosity changes were controlled within 0.5% [1].

Endothermic fuel Thermal stability Metal passivator Particle size JFTOT

Procurement-Relevant Application Scenarios for N,N-Dibutyl-1H-benzotriazole-1-methylamine (T551)


Transformer Oil Copper Passivation: Dielectric Integrity Preservation in Electrical Insulating Oils

For electrical utilities and transformer maintenance programs, T551 at low dosage provides quantified dielectric protection: reducing the dissipation factor from 0.21% to 0.08% and improving volume resistivity by 18.1%, as demonstrated in ASTM D1275B corrosive sulfur testing [1]. This application leverages T551's benzotriazole-copper chelation mechanism, which forms a protective coordination film without introducing conductive species into the oil. The 61.9% reduction in dielectric loss directly supports compliance with IEC 60296 and ASTM D3487 insulating oil specifications, making T551 an evidence-backed alternative to Irgamet 39 in transformer passivation where dielectric integrity is the critical-to-quality parameter.

Industrial Turbine and Circulation Oil Formulations: Total Additive Cost Reduction Through Synergistic Antioxidant Sparing

In turbine oils (ISO VG 32/46/68), circulation oils, and oil film bearing oils, T551 enables a 30%–40% reduction in primary phenolic antioxidant (T501/BHT) loading through metal deactivation synergism . The oxidation induction period of 138 minutes (SH/T 0193) provides an extended oxidation stability margin beyond the ≥90-minute specification floor [2]. This scenario is particularly procurement-relevant for lubricant blenders seeking to minimize antioxidant expenditure—often the single largest additive cost in R&O (rust and oxidation) oil formulations—while maintaining or improving ASTM D943 TOST (Turbine Oil Oxidation Stability Test) performance.

Endothermic and Aviation Fuel Thermal Stability: Metal-Catalyzed Degradation Suppression at ppm-Level Treat Rates

For jet fuel and endothermic hydrocarbon fuel applications, T551 at 2.5 ppm dosage effectively controls fuel degradation particle size to 209.4 nm while meeting JFTOT tube rating and pressure differential specifications [3]. Compared to the thiadiazole-type T561 (194.3 nm, better particle control but different chemistry with active sulfur scavenging) and the salicylidene-type T1201 (259.1 nm, inferior particle control), T551 offers a balanced benzotriazole-based passivation profile without introducing sulfur into the fuel system. This is critical for procurement decisions where sulfur content constraints (e.g., MIL-DTL-83133, DEF STAN 91-91) preclude thiadiazole-based alternatives.

Replacement of Solid Benzotriazole (BTA) in Lubricant Blending Operations: Liquid Handling and Cold-Temperature Processing

For lubricant manufacturing facilities currently using solid benzotriazole (BTA, mp 94–99°C) as a copper corrosion inhibitor, T551 eliminates the need for heated storage tanks, heated transfer lines, and co-solvent addition systems . T551's liquid physical form (viscosity 11.56 mm²/s at 50°C; pumpable at ambient temperature) enables direct metered injection into base oil blending vessels without pre-dissolution steps [2]. The capital expenditure avoidance on heating infrastructure and the energy cost reduction represent quantifiable procurement advantages, particularly for toll blenders and smaller-scale lubricant manufacturers.

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